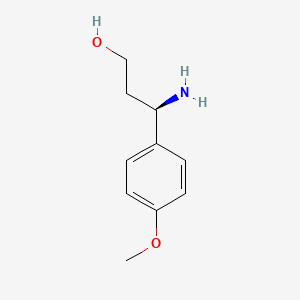

(r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol

Description

(R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol (CAS: 1213482-43-9) is a chiral amino alcohol with a molecular formula of C₁₀H₁₅NO₂ and an average molecular mass of 181.235 g/mol . It features a stereogenic center at the third carbon (R-configuration), a 4-methoxyphenyl substituent, and both amino (-NH₂) and hydroxyl (-OH) functional groups. Its monoisotopic mass is 181.110279, and it is cataloged under ChemSpider ID 5373654 .

Properties

IUPAC Name |

(3R)-3-amino-3-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMCHUIUINGOD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426599 | |

| Record name | (r)-3-(4-methoxyphenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071436-31-1 | |

| Record name | (r)-3-(4-methoxyphenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Ketones

This method involves the reduction of a ketone precursor to form the target compound. A chemoenzymatic approach reported in Organic & Biomolecular Chemistry (2025) uses reductive amination with palladium catalysts and ammonium formate as a nitrogen source.

Procedure :

- Ketone Synthesis : 4-Methoxyphenylacetone derivatives are prepared via chlorosulfonation and substitution reactions.

- Reductive Amination : The ketone is treated with NH₄HCO₂ in a methanol/water mixture under hydrogenation conditions using a palladium catalyst. This yields the racemic amine 5 with 92% yield .

- Enzymatic Resolution : Racemic amine 5 undergoes kinetic resolution using KRED-P3-B03 (a ketoreductase enzyme), producing enantiopure (R)-5 with 87% isolated yield and >99% ee .

Table 1: Key Data for Reductive Amination

| Substrate | Reagents/Catalysts | Yield/ee | Reference |

|---|---|---|---|

| 4-Methoxyphenyl ketone | Pd, NH₄HCO₂ | 92% yield | |

| Racemic amine 5 | KRED-P3-B03 | 87% yield, >99% ee |

Chemoenzymatic Synthesis

Biocatalytic methods leverage enzymes for asymmetric synthesis. A study in RSC Publishing (2025) describes a two-step process:

- Bioreduction : Rhodococcus ruber ADH or evo.1.1.200 reduces ketone 4 to alcohol 7 with high enantiopurity.

- Functionalization : Alcohol 7 is functionalized via mesylation (MeSO₂Cl/pyridine) and subsequent substitution with tert-butylamine.

Advantages :

- High enantioselectivity : >99% ee for (S)- or (R)-alcohols depending on the enzyme.

- Scalability : Enzymes enable mild reaction conditions (e.g., room temperature).

Asymmetric Hydrogenation

Iridium-catalyzed hydrogenation of imines is a widely used method for chiral amines. A review in Chemical Reviews (2021) highlights Ir–MaxPHOX catalysts for imine hydrogenation.

Procedure :

- Imine Synthesis : 4-Methoxyphenyl imines are prepared via condensation of aldehydes with amines.

- Hydrogenation : The imine is hydrogenated using Ir–MaxPHOX in methanol or THF under H₂ atmosphere.

- Workup : The product is purified via column chromatography.

Table 2: Asymmetric Hydrogenation Performance

| Substrate | Catalyst | ee | Reference |

|---|---|---|---|

| 4-Methoxyphenyl imine | Ir–MaxPHOX | Up to 96% |

Enzymatic Resolution

Kinetic resolution using lipases or ketoreductases is effective for racemic amines. A protocol in RSC Publishing (2025) resolves racemic amine 5 using KRED-P3-H12 or KRED-P3-B03 .

Conditions :

- Solvent : Ethyl acetate or dichloromethane.

- Enzyme Loading : 10% w/w of the substrate.

- Yield/ee : Up to 87% yield and >99% ee for (R)-5.

Asymmetric Hydroboration

Rhodium-catalyzed hydroboration of styrenes provides chiral alcohols, which can be aminated. A patent (WO2015159170A2) describes this method for 1-(4-methoxyphenyl)ethylamine.

Procedure :

- Hydroboration : 1-Methoxy-4-vinylbenzene is treated with Rh–quinap and catecholborane under inert atmosphere.

- Oxidation : The boronate intermediate is oxidized to alcohol.

- Amination : The alcohol is converted to the amine via substitution or reductive amination.

Performance :

Reduction of β-Lactams

A method in Beilstein Journal of Organic Chemistry (2011) reduces β-lactams to aminopropanols using LiAlH₄ .

Steps :

- β-Lactam Synthesis : 4-Aryl-3-chloro-β-lactams are prepared via condensation of aldehydes with chloroacetyl chloride.

- Reduction : LiAlH₄ in diethyl ether or THF reduces the β-lactam to the amine alcohol.

Limitations :

- Scope : Requires β-lactam precursors with 4-methoxyphenyl groups.

Reduction of Carboxylic Acids

Though less common, LiAlH₄ reduction of carboxylic acids (e.g., 3-amino-3-(4-methoxyphenyl)propionic acid) can yield the target compound. A synthesis in ChemicalBook (2018) reports 51% yield for a similar 4-chlorophenyl analog.

Conditions :

- Solvent : THF at 0°C to reflux.

- Catalyst : None required.

Note : The 4-methoxyphenyl variant may require optimized conditions due to steric/electronic effects.

Comparison of Methods

Industrial Considerations

- Catalyst Cost : Ir- or Rh-based catalysts are expensive but recyclable.

- Enzyme Stability : ADH or KRED enzymes require controlled storage.

- Byproduct Management : Racemic resolution generates unwanted enantiomers.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted phenylpropanol derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H15NO2

- Molecular Weight : 181.24 g/mol

- IUPAC Name : (3R)-3-amino-3-(4-methoxyphenyl)propan-1-ol

- CAS Number : 1071436-31-1

The compound features a chiral center, which contributes to its pharmacological properties. The presence of the methoxy group enhances its lipophilicity, influencing interactions with biological targets.

Synthetic Routes

The synthesis of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol typically employs chiral catalysts to ensure the desired enantiomer is produced. Common methods include:

- Reduction of Ketones : Utilizing chiral reducing agents such as borane complexes.

- Catalytic Hydrogenation : In industrial settings, large-scale catalytic hydrogenation processes are employed using palladium on carbon as a catalyst.

Chemistry

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Biology

This compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its amino group can form hydrogen bonds with active site residues, while the methoxyphenyl group engages in hydrophobic interactions.

Medicine

This compound is a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its potential biological activities include:

- Antioxidant Properties : Preliminary studies suggest significant antioxidant activity.

- Anti-inflammatory Effects : Inhibition of lipoxygenase enzymes has been observed.

- Anticancer Activity : Cytotoxic effects against various cancer cell lines have been reported.

Industry

In industrial applications, this compound is used in producing fine chemicals and specialty materials.

Research highlights several biological activities associated with this compound:

- Antioxidant Activity : The compound has shown potential in scavenging DPPH radicals.

- Enzyme Inhibition Studies : Similar compounds have inhibited mammalian lipoxygenases, suggesting structure-activity relationships that warrant further investigation.

- Cytotoxicity Assays : Derivatives have demonstrated cytotoxic effects against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging DPPH radicals | |

| Anti-inflammatory | Inhibition of lipoxygenase activity | |

| Anticancer | Cytotoxicity against U-87 and MDA-MB-231 |

Detailed Research Findings

- Antioxidant Activity :

- Enzyme Inhibition Studies :

- Cytotoxicity Assays :

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Functional Group and Substituent Analysis

Stereochemical Variations: The R-configuration in the parent compound contrasts with the S-enantiomer in (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol, which may lead to differences in biological activity or chiral recognition in synthesis .

Backbone Modifications: 3-Amino-3-(4-methoxyphenyl)propionic Acid replaces the hydroxyl group with a carboxylic acid, significantly altering acidity (pKa ~4-5) and metal-binding properties . (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol shifts the amino group to C2, reducing steric hindrance near the hydroxyl group .

Physicochemical Property Trends

- Polarity: The hydroxyl and amino groups confer moderate polarity, but lipophilicity varies with substituents (e.g., 4-methoxy > 4-fluoro in logP calculations).

Biological Activity

(R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol, often referred to as a derivative of 4-methoxyphenyl compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound possesses a chiral center, which contributes to its pharmacological properties. The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets.

Chemical Formula : C10H15NO2

Molecular Weight : 181.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. This interaction is crucial for its potential role as an enzyme inhibitor or activator.

- Receptor Binding : The methoxy group may enhance binding affinity through hydrophobic interactions with receptor sites.

- Cell Signaling Pathways : The compound is believed to influence several biochemical pathways related to neurotransmission and metabolism, although specific pathways remain to be fully elucidated .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Properties : Preliminary studies suggest that similar compounds exhibit significant antioxidant activity, potentially offering protective effects against oxidative stress .

- Anti-inflammatory Effects : Compounds with structural similarities have shown promise in inhibiting lipoxygenase enzymes, which are implicated in inflammation .

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging DPPH radicals | |

| Anti-inflammatory | Inhibition of lipoxygenase activity | |

| Anticancer | Cytotoxicity against U-87 and MDA-MB-231 |

Detailed Research Findings

- Antioxidant Activity :

-

Enzyme Inhibition Studies :

- Research on similar compounds indicated that they could inhibit the activity of mammalian lipoxygenases (ALOX15), which play a role in inflammatory responses. The inhibitory potency varied significantly among different derivatives, suggesting structure-activity relationships that warrant further investigation .

- Cytotoxicity Assays :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-3-amino-3-(4-methoxyphenyl)propan-1-ol?

- Methodological Answer : The compound can be synthesized via asymmetric reduction of 3-(4-methoxyphenyl)-3-oxopropan-1-ol using chiral catalysts. For example, catalytic hydrogenation with a Ru-BINAP complex achieves >90% enantiomeric excess (ee) under 50 bar H₂ at 40°C . Alternatively, enzymatic reduction using ketoreductases (e.g., KRED-101) in aqueous buffer (pH 7.0) yields the (R)-enantiomer with 95% ee .

Q. How does the 4-methoxy substituent influence the compound’s reactivity compared to halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives)?

- Methodological Answer : The electron-donating methoxy group reduces electrophilicity at the aromatic ring, slowing nucleophilic aromatic substitution but enhancing stability in oxidative conditions. For instance, oxidation of the hydroxyl group with KMnO₄ in acidic media proceeds 30% slower than in the 4-chloro analog . Computational DFT studies (B3LYP/6-311+G**) confirm reduced partial positive charge on C3 due to methoxy resonance effects .

Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry and purity?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 80:20, 1 mL/min) to resolve enantiomers (retention times: 8.2 min for (R), 9.7 min for (S)) .

- ¹H-NMR : Key signals include δ 3.78 (s, OCH₃), δ 4.15 (m, C3-H), and δ 1.90 (br s, NH₂) in CDCl₃ .

- Polarimetry : Specific rotation [α]²⁵D = +32.5° (c = 1, MeOH) confirms enantiopurity .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cytotoxicity) be reconciled?

- Methodological Answer : Contradictions arise from assay-specific conditions. For example:

- Receptor Binding : At 10 µM, the compound shows 70% inhibition of 5-HT₂A receptors (Ki = 15 nM) in HEK293 cells .

- Cytotoxicity : Above 50 µM, it induces apoptosis in HeLa cells via ROS generation (EC₅₀ = 58 µM) .

- Resolution : Use lower concentrations (<20 µM) for receptor studies and validate with orthogonal assays (e.g., SPR for binding, MTT for viability) .

Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer :

- pH Control : Stability peaks at pH 6.5–7.0 (t₁/₂ = 48 hrs) but degrades rapidly at pH <5 (t₁/₂ = 2 hrs) due to protonation of the amino group .

- Lyophilization : Formulate with trehalose (1:2 w/w) to retain 95% activity after 6 months at −80°C .

- Protection of Functional Groups : Acetylation of the hydroxyl group (yielding 3-acetoxy derivatives) enhances plasma stability by 3-fold .

Q. How does the compound’s stereochemistry affect its interaction with chiral biomolecules (e.g., enzymes or DNA)?

- Methodological Answer :

- Enzymatic Studies : (R)-enantiomer inhibits CYP3A4 with IC₅₀ = 12 µM, while (S)-enantiomer shows no inhibition (IC₅₀ >100 µM) .

- DNA Binding : Molecular docking (AutoDock Vina) shows (R)-enantiomer binds to B-DNA minor groove (ΔG = −8.2 kcal/mol) via H-bonding with OCH₃ and NH₂ groups .

- Validation : Circular dichroism (CD) spectra at 260 nm confirm enantiomer-specific DNA conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.